(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine
Description
The compound "(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine" is a structurally complex heterocyclic molecule featuring a 1,3-thiazol-2-imine core. Key structural elements include:
- Thiophen-2-yl group: A sulfur-containing heterocycle contributing to π-π stacking and hydrophobicity.
- 3-(Morpholin-4-yl)propyl chain: A tertiary amine-containing morpholine moiety linked via a propyl spacer, enhancing solubility and enabling hydrogen bonding.
This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications, particularly due to the thiazole and morpholine motifs, which are prevalent in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-25-18-7-5-17(6-8-18)22-21-24(10-3-9-23-11-13-26-14-12-23)19(16-28-21)20-4-2-15-27-20/h2,4-8,15-16H,3,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYZCSYYHBHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using palladium-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives listed in , which differ in substituents on the aromatic ring and morpholine chain. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing interactions with electron-deficient biological targets (e.g., enzyme active sites) compared to dimethyl-substituted analogs .
Solubility : The 3-(morpholin-4-yl)propyl chain likely improves aqueous solubility over analogs with direct morpholine attachment, critical for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
